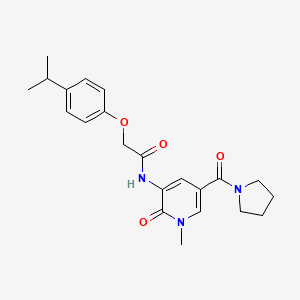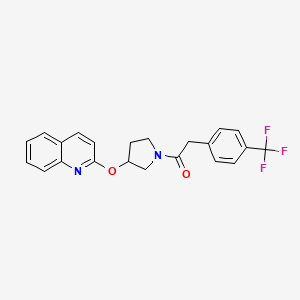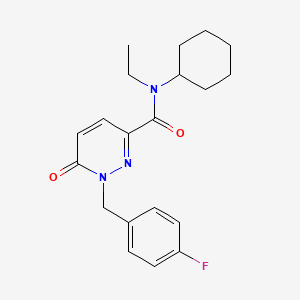![molecular formula C17H25IN2 B2497036 {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide CAS No. 1025737-67-0](/img/structure/B2497036.png)
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide" likely exhibits characteristics similar to other pyrrole derivatives, which are known for their diverse chemical and pharmacological properties. Pyrrole derivatives are synthesized through various chemical reactions and have been extensively studied for their molecular structure, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
Pyrrole derivatives are synthesized using a variety of methods, including the Mannich reaction, which involves aminomethylation of pyrrole compounds. For instance, the synthesis of 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles using the Mannich reaction highlights a method for producing pyrrole derivatives with specific substituents (Kim & Elsenbaumer, 1998).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques such as X-ray diffraction and spectroscopic methods. Studies on compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the molecular structure, indicating the presence of intermolecular interactions and the formation of dimers in solid state (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of pyrrole derivatives involves various reactions, including electrophilic substitutions and nucleophilic additions. The synthesis and characterization of novel interaction products of pyridine derivatives with iodine exemplify the type of chemical reactions that pyrrole derivatives may undergo (Chernov'yants et al., 2011).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on compounds like 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide provide valuable data on the crystal packing, molecular configurations, and interactions within the crystal lattice (Chantrapromma et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity/basicity, reactivity towards various reagents, and stability, are critical for understanding their behavior in chemical reactions. The synthesis and molecular structure analysis of trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide shed light on the electrophilic and nucleophilic sites within the molecule, guiding further functionalization or reaction pathways (Bubnov et al., 1997).
Scientific Research Applications
Solar Energy Conversion : A study utilized a similar compound, 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, in dye-sensitized solar cells. This compound served as an iodide source and demonstrated a conversion efficiency of 3.23% (Wu et al., 2013).
Synthesis of Pyrrole Derivatives : Another research focused on the transformation of trimethyl (1-pyrrolyl)ammonium iodide into 1-[(dimethylamino)methyl]-pyrrole, a type of compound novel in the pyrrole series, indicating potential applications in organic synthesis (Zeltner & Bernauer, 1983).
Antimicrobial Agents : A study synthesized a series of pyrrole derivatives to evaluate their in vitro antimicrobial activities. These compounds, including methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, showed significant antibacterial and antifungal activities, hinting at potential pharmaceutical applications (Hublikar et al., 2019).
Conducting Polymers : A study demonstrated the use of 1-alkylpyrrole derivatives in synthesizing new conducting polymers. These derivatives are useful for creating monomers for polymer synthesis, indicating potential applications in materials science (Kim & Elsenbaumer, 1998).
Organometallic Complexes : Research into tridentate 2,5-bis(N-aryliminomethyl)pyrroles and their reactions with homoleptic Y{N(SiMe3)2}3 explored the formation of mono(pyrrolyl), bis(pyrrolyl), and tris(pyrrolyl) complexes. This study has implications for the synthesis of complex organometallic structures (Matsuo et al., 2001).
properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2.HI/c1-13-7-9-17(10-8-13)18-14(2)11-16(15(18)3)12-19(4,5)6;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRGHBANRQVLFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C[N+](C)(C)C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)